molecular formula C10H13N3O2 B13230965 7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B13230965
M. Wt: 207.23 g/mol
InChI Key: FPQHGFXKUFEVJP-UHFFFAOYSA-N
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Description

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a complex heterocyclic compound that features a spirocyclic structure with a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable lactam precursor can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.

    Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical and biological properties.

Uniqueness

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is unique due to its specific spirocyclic structure and the presence of both pyrrole and lactam moieties. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a compound of interest due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which have been recognized for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure (Note: Replace with actual structure image if available)

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer progression and inflammation, similar to other diazaspiro compounds which have shown activity against histone deacetylases (HDACs) .
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins involved in signaling pathways that regulate cell proliferation and apoptosis .
  • Antioxidant Properties : Some spirocyclic compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Assays and Efficacy

Research findings on the biological activity of this compound include:

Table 1: Summary of Biological Activities

Activity Assay Type IC50/EC50 Values Reference
AntitumorNCI-H1373 xenograft model20 µM
AntimicrobialMinimum Inhibitory Concentration0.016 µg/mL
Cholinesterase InhibitionEnzyme Inhibition AssayPotency comparable to Galantamine
Anti-inflammatoryCytokine Release InhibitionTBD

Case Studies

  • Antitumor Activity : A study evaluating the antitumor effects of diazaspiro compounds found that this compound demonstrated significant inhibition of tumor growth in a xenograft model. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.
  • Antimicrobial Effects : In vitro assays showed that this compound exhibited potent activity against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involved disruption of bacterial cell wall synthesis.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

7-methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

InChI

InChI=1S/C10H13N3O2/c1-13-8(7-3-2-4-12-7)10(5-11-6-10)15-9(13)14/h2-4,8,11-12H,5-6H2,1H3

InChI Key

FPQHGFXKUFEVJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2(CNC2)OC1=O)C3=CC=CN3

Origin of Product

United States

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